molecular formula C19H21F2N3O3S B3019174 3-Cyclopropyl-1-(1-{2-[(difluoromethyl)sulfanyl]benzoyl}piperidin-4-yl)imidazolidine-2,4-dione CAS No. 2097892-23-2

3-Cyclopropyl-1-(1-{2-[(difluoromethyl)sulfanyl]benzoyl}piperidin-4-yl)imidazolidine-2,4-dione

Cat. No. B3019174
M. Wt: 409.45
InChI Key: GHZDHDXPIUPCHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of imidazolidine derivatives has been explored through various methodologies. One approach involves the oxidative condensation-cyclization of aldehydes and aryl-2-pyridylmethylamines using elemental sulfur as an oxidant, which yields 1,3-diarylated imidazo[1,5-a]pyridines . Another method described is the iodine-catalyzed regioselective sulfenylation of imidazo[1,2-a]pyridines using sulfonyl hydrazides as a thiol surrogate, which is applicable to a range of substrates and does not require metal or oxidants . Additionally, a 1,3-dipolar cycloaddition reaction of nonstabilized azomethine ylides with cyclic N-sulfonyl imines provides access to imidazolidine-fused sulfamidates and sulfamides bearing a quaternary center . This method stands out as it allows for the synthesis of novel imidazolidine-fused compounds and offers pathways for ring opening to yield tetra-substituted sulfamidates and useful 1,2-diamines.

Molecular Structure Analysis

The molecular structure of imidazolidine derivatives can be complex, with the potential for a variety of substitutions that can influence the properties of the compound. For instance, the 1,3-diarylated imidazopyridines synthesized in one study exhibit fluorescence emission, suggesting a conjugated system that allows for electronic transitions . The regioselective sulfenylation of imidazo[1,2-a]pyridines results in 3-sulfanylimidazopyridines, which implies the presence of a sulfur atom in the third position of the imidazole ring . The imidazolidine-fused sulfamidates and sulfamides bear a quaternary center, indicating a high degree of substitution and complexity in the molecular structure .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazolidine derivatives are diverse and include oxidative condensation-cyclization , regioselective sulfenylation , and 1,3-dipolar cycloaddition . These reactions are characterized by their ability to form heterocyclic compounds with high yields and under conditions that are often metal and oxidant-free. The reactions also allow for the introduction of various functional groups, which can lead to a wide range of biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazolidine derivatives are influenced by their molecular structure. The fluorescence emission of 1,3-diarylated imidazopyridines suggests that these compounds have photophysical properties that could be useful in applications such as fluorescence imaging . The presence of a sulfur atom in the 3-sulfanylimidazopyridines may confer certain electronic properties and potential reactivity towards further chemical modifications . The synthesis of imidazolidine-fused sulfamidates and sulfamides with a quaternary center could result in compounds with unique steric and electronic properties, which might be reflected in their biological activity .

properties

IUPAC Name

3-cyclopropyl-1-[1-[2-(difluoromethylsulfanyl)benzoyl]piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F2N3O3S/c20-18(21)28-15-4-2-1-3-14(15)17(26)22-9-7-12(8-10-22)23-11-16(25)24(19(23)27)13-5-6-13/h1-4,12-13,18H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHZDHDXPIUPCHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)C(=O)C4=CC=CC=C4SC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopropyl-1-(1-{2-[(difluoromethyl)sulfanyl]benzoyl}piperidin-4-yl)imidazolidine-2,4-dione

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